molecular formula C10H22N2 B1419379 N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine CAS No. 915923-35-2

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine

Cat. No. B1419379
CAS RN: 915923-35-2
M. Wt: 170.3 g/mol
InChI Key: BEXZRZRCZHVZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine” is a compound with the molecular formula C10H22N2 . It is also known as 2-(1-Methylpiperidin-4-yl)ethanamine . This compound is a nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular weight of “N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine” is 170.3 g/mol . The InChI code for this compound is 1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine” is a liquid at room temperature .

Scientific Research Applications

Pharmacological Research

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine is a piperidine derivative, a class of compounds known for their pharmacological potential. Piperidine structures are commonly found in various therapeutic agents due to their affinity for biological receptors . This compound could be explored for its potential interactions with central nervous system receptors, which may lead to the development of new medications for neurological disorders.

Material Science

In material science, this compound’s structural properties could be utilized in the synthesis of novel organic materials. Its ability to act as a ligand may be valuable in creating new metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and catalysis .

Chemical Synthesis

As a building block in chemical synthesis, N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine can be used to synthesize more complex molecules. Its piperidine core is a versatile scaffold that can undergo various chemical reactions, making it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, derivatives of piperidine like N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine can be employed as standards or reagents. Their stable structure under analytical conditions makes them suitable for use in calibrating instruments or as intermediates in the development of analytical methods .

Environmental Impact Studies

The environmental impact of chemicals is an important area of study. N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine could be examined for its biodegradability and potential effects on ecosystems. Understanding its breakdown products and their persistence in the environment is crucial for assessing its ecological footprint .

Safety and Handling Protocols

Developing safety and handling protocols for laboratory chemicals is essential. Research into the proper storage, handling, and disposal of N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine can contribute to safer laboratory practices. It’s important to understand its reactivity, toxicity, and any hazards associated with its use .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZRZRCZHVZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672406
Record name N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine

CAS RN

915923-35-2
Record name N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.